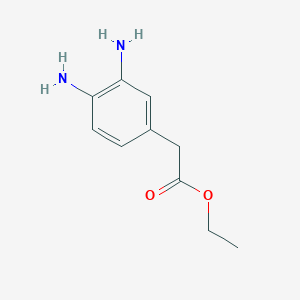![molecular formula C13H12ClN5 B2544917 7-[(6-Chloro-3-pyridinyl)methyl]-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine CAS No. 866138-12-7](/img/structure/B2544917.png)
7-[(6-Chloro-3-pyridinyl)methyl]-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Applications in Organic Synthesis and Medicinal Chemistry
Compounds like 7-[(6-Chloro-3-pyridinyl)methyl]-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine, which are derivatives of heterocyclic N-oxide molecules, demonstrate significant potential in the realm of organic synthesis, catalysis, and drug development. Notably, heterocyclic N-oxide derivatives have established their importance in forming metal complexes, designing catalysts, asymmetric catalysis, and synthesis. Furthermore, these derivatives exhibit a broad range of medicinal applications due to their biological relevance, including potential anticancer, antibacterial, and anti-inflammatory activities. The heterocyclic N-oxide motif, therefore, finds substantial utilization in advanced chemistry and drug development studies (Li et al., 2019).
Applications in Electrochemical Sensing
The compound's structural analogs have also been investigated for their potential in electrochemical sensing. For instance, paraquat, a closely related compound, is a widely used herbicide, and its detection in environmental samples is critical due to its high acute toxicity. Electrochemical methods, combined with modified electrodes, provide a high degree of accuracy and fast handling, making them suitable for detecting such compounds in complex environments like food samples. This indicates the potential of similar compounds in the development of sensitive and selective electrochemical sensors for environmental monitoring and food safety applications (Laghrib et al., 2020).
Applications in Biological Studies and Drug Development
Derivatives of pyridopyridazine, similar to the compound , show a wide spectrum of biological activities, including antitumor, antibacterial, analgesic, and diuretic activities. These derivatives have been recognized as selective inhibitors for certain enzymes, revealing the structural potential of such compounds in drug discovery and development. The broad spectrum of biological activity associated with these derivatives underscores the significance of their synthesis and the exploration of their biological effects (Wojcicka and Nowicka-Zuchowska, 2018).
Properties
IUPAC Name |
7-[(6-chloropyridin-3-yl)methyl]-6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5/c1-8-11(5-10-3-4-12(14)15-6-10)9(2)18-19-7-16-17-13(8)19/h3-4,6-7H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWCJIDBBBPSNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN2C1=NN=C2)C)CC3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(4-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2544837.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pent-4-enamide](/img/structure/B2544838.png)
![N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]quinoxaline-2-carboxamide](/img/structure/B2544840.png)



![[4-(2-Methylpropyl)oxan-4-yl]methanaminehydrochloride](/img/structure/B2544847.png)
![4-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}thiophene-2-carboxamide](/img/structure/B2544849.png)
![(5-Bromofuran-2-yl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2544850.png)
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylphenyl)acetamide](/img/structure/B2544851.png)


![6-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one](/img/structure/B2544856.png)
